molecular formula C20H22ClF3N4O B12299597 1H-Pyrazolo(3,4-b)pyridine, 3-(2-(1-piperidinyl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride CAS No. 34580-70-6

1H-Pyrazolo(3,4-b)pyridine, 3-(2-(1-piperidinyl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride

Cat. No.: B12299597
CAS No.: 34580-70-6
M. Wt: 426.9 g/mol
InChI Key: DWKPTKSRQULISV-UHFFFAOYSA-N
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Description

3-(2-(Piperidin-1-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Piperidin-1-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperidin-1-yl Ethoxy Group: This step can be carried out through nucleophilic substitution reactions where the ethoxy group is introduced, followed by the attachment of the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydro derivatives of the pyrazolo[3,4-b]pyridine core.

    Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is of interest due to its potential activity against various biological targets. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, 3-(2-(Piperidin-1-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride is being investigated for its potential therapeutic effects. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazolo[3,4-b]pyridine core interacts with the active sites of enzymes or receptors, potentially inhibiting their activity. The piperidin-1-yl ethoxy group may further modulate its pharmacokinetic properties, improving its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Morpholin-4-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride
  • 3-(2-(Pyrrolidin-1-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride

Uniqueness

Compared to similar compounds, 3-(2-(Piperidin-1-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride is unique due to the presence of the piperidine ring, which can significantly influence its biological activity and pharmacokinetic properties. The trifluoromethyl group also enhances its stability and binding affinity, making it a promising candidate for further research and development.

Properties

CAS No.

34580-70-6

Molecular Formula

C20H22ClF3N4O

Molecular Weight

426.9 g/mol

IUPAC Name

3-(2-piperidin-1-ylethoxy)-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-6-4-7-16(14-15)27-18-17(8-5-9-24-18)19(25-27)28-13-12-26-10-2-1-3-11-26;/h4-9,14H,1-3,10-13H2;1H

InChI Key

DWKPTKSRQULISV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=NN(C3=C2C=CC=N3)C4=CC=CC(=C4)C(F)(F)F.Cl

Origin of Product

United States

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